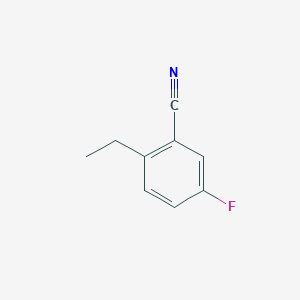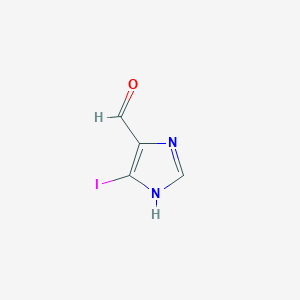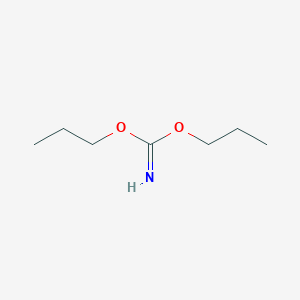
2-Ethyl-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluorobenzonitrile is an aromatic organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the halogen substitution reaction, where a precursor such as 2-ethyl-5-chlorobenzonitrile is reacted with a fluorinating agent like potassium fluoride in an aprotic polar solvent under elevated temperatures .
Industrial Production Methods: Industrial production of 2-Ethyl-5-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
2-Ethyl-5-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-nitrobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 2-Fluorobenzonitrile
Comparison: 2-Ethyl-5-fluorobenzonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, compared to its analogs .
Propriétés
Formule moléculaire |
C9H8FN |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
2-ethyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FN/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5H,2H2,1H3 |
Clé InChI |
JHAOBOOXVRICBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)


![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)



